
5-Azido-N-(2-(2-hydroxyethoxy)ethyl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s structure consists of a pentanamide core linked to a thieno[3,4-d]imidazole ring via an ethoxyethyl spacer.
5-Azido-N-(2-(2-hydroxyethoxy)ethyl)pentanamide: is a chemical compound used as a linker in antibody-drug conjugates (ADCs). These ADCs combine the specificity of antibodies with the cytotoxic effects of small-molecule drugs.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with a pentanamide precursor and introduce the azido group.
Reaction Conditions: Specific conditions may vary, but typical steps include amide bond formation, azidation, and purification.
Industrial Production: While I don’t have specific industrial production methods, it’s likely that large-scale synthesis follows similar principles.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The desired product is 5-Azido-N-(2-(2-hydroxyethoxy)ethyl)pentanamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a linker in ADCs for targeted drug delivery.
Biology: Enables selective drug release within cells expressing specific antigens.
Medicine: Investigated for cancer therapy due to ADCs’ potential.
Industry: ADCs are a growing field in pharmaceuticals.
Wirkmechanismus
- Upon binding to its target antigen, the ADC is internalized by the cell.
- Intracellularly, lysosomal enzymes cleave the linker, releasing the cytotoxic drug.
- The drug exerts its effects (e.g., cell cycle arrest, apoptosis) on cancer cells.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: The specific ethoxyethyl linker distinguishes it from other ADC linkers.
Similar Compounds: While I don’t have an exhaustive list, other ADC linkers include maleimides, hydrazines, and disulfides.
Remember that this compound’s applications are primarily in research and development, and its safety and efficacy depend on specific ADC designs and target antigens
Eigenschaften
Molekularformel |
C9H18N4O3 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
5-azido-N-[2-(2-hydroxyethoxy)ethyl]pentanamide |
InChI |
InChI=1S/C9H18N4O3/c10-13-12-4-2-1-3-9(15)11-5-7-16-8-6-14/h14H,1-8H2,(H,11,15) |
InChI-Schlüssel |
JDOSGLKGLCZJPL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN=[N+]=[N-])CC(=O)NCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)

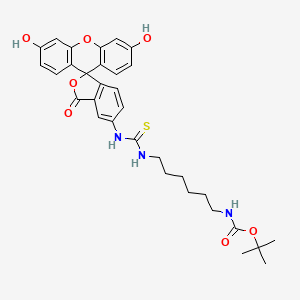
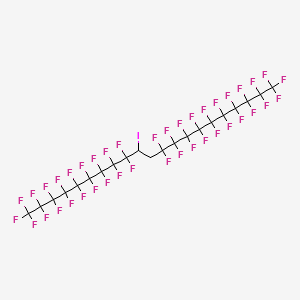

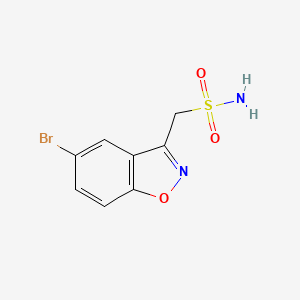

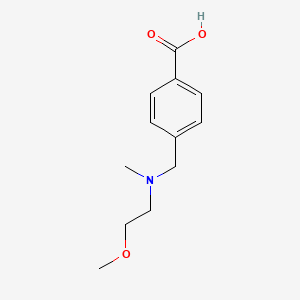

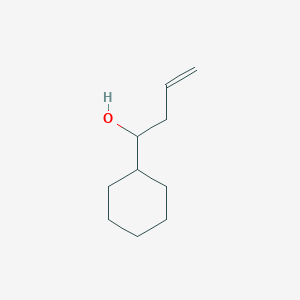


![5-Bromo-2-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12083271.png)
![2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B12083273.png)
